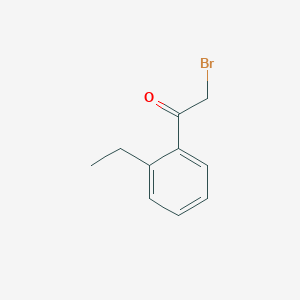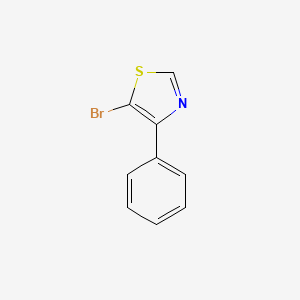
5-Bromo-4-phenylthiazole
Overview
Description
Scientific Research Applications
Microwave Irradiation Synthesis
5-Bromo-4-phenylthiazole has been utilized in the microwave irradiation synthesis of 2-amino-4-phenylthiazole derivatives. These derivatives exhibit a broad spectrum of biological activities including antipyretic, antioxidative, and analgesic properties. The microwave irradiation method offers an advantage over traditional synthesis due to reduced reaction times (Khrustalev, 2009).
Antimicrobial Agents
A study on 3-phenylthiazole derivatives, synthesized from reactions involving 5-Bromo-4-phenylthiazole, revealed significant antimicrobial activity. These compounds demonstrated high efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi (El-Husseiny, 2020).
Enzyme Inhibition Studies
4-Hydroxythiazoles, closely related to 5-Bromo-4-phenylthiazole, have been identified as potent inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory responses. These compounds were effective in both rat polymorphonuclear leukocytes and human whole blood, showing selectivity against other related enzymes (Kerdesky et al., 1991).
Catalytic Reactions
Research on the reactivity of 4-phenylthiazoles, which includes 5-Bromo-4-phenylthiazole, in ruthenium-catalyzed direct arylations highlighted the importance of the phenyl substituent's position. The introduction of an aryl unit at the C5-position enhances reactivity, allowing selective mono-arylation of 4-phenylthiazoles. This has implications in tuning the electronic properties of arylated thiazoles (Daher et al., 2019).
Corrosion Inhibition
Phenylthiazole derivatives, including 5-Bromo-4-phenylthiazole, have been studied for their effectiveness as corrosion inhibitors. They demonstrate significant inhibitory action on zinc corrosion in acidic environments, following Langmuir adsorption isotherm models (Fouda et al., 2008).
Antidepressant Activity
A compound synthesized from 5-Bromo-4-phenylthiazole demonstrated significant antidepressant effects, comparable to the reference drug imipramine. This compound also showed adequate pharmacokinetic properties and low toxicity risks in predictive studies (Klen et al., 2017).
properties
IUPAC Name |
5-bromo-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFARJSULJPZIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-phenylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



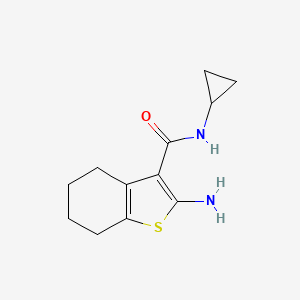

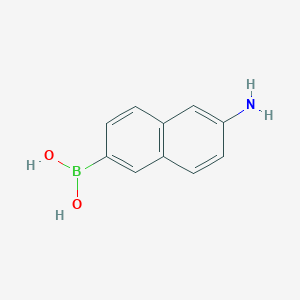
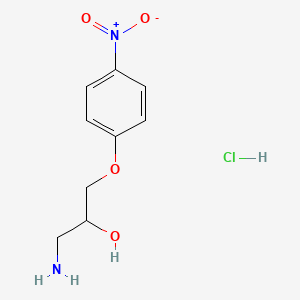
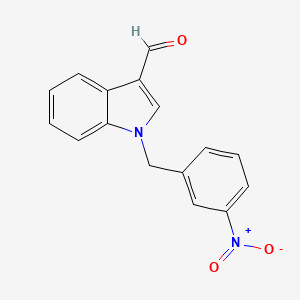
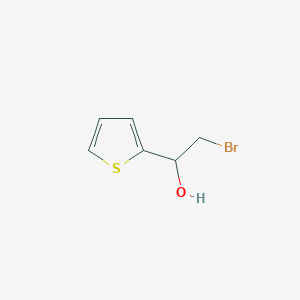
![Benzo[b]selenophene-3-acetic acid](/img/structure/B3273650.png)


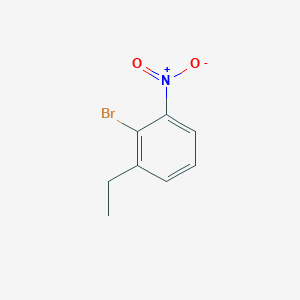
![2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B3273674.png)


